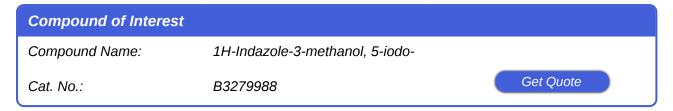


A Comparative Guide to the X-ray Crystallography of Indazole-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of indazole-methanol derivatives, offering insights into their molecular geometry and crystal packing. Due to the absence of published crystallographic data for 5-iodo-1H-indazole-3-methanol, this guide focuses on closely related analogues, namely (1H-indazol-1-yl)methanol and its nitro-substituted derivatives. A comparison with 4-iodo-1H-pyrazole is also included to elucidate the influence of the iodine substituent on a similar heterocyclic framework.

I. Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several (1H-indazol-1-yl)methanol derivatives. These compounds are positional isomers of the target molecule and provide valuable insights into the structural properties of the indazole-methanol scaffold.

Table 1: Crystallographic Data for (1H-Indazol-1-yl)methanol Derivatives



Comp	Form ula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (ų)	Z
(1H- Indazo I-1- yl)met hanol	C8H8N 2O	Monoc linic	P21/c	8.1736 (12)	22.504 (4)	19.279 (3)	90	3546.2 (10)	8
(4- Nitro- 1H- indazo I-1- yl)met hanol	C8H7N 3O3	Monoc linic	P21/n	7.5470 (15)	14.873 (3)	14.924 (3)	93.10(3)	1672.7 (6)	8
(5- Nitro- 1H- indazo I-1- yl)met hanol	C8H7N 3O3	Monoc linic	P21/c	-	-	-	-	-	-
(6- Nitro- 1H- indazo I-1- yl)met hanol	С8Н7N 3О3	Monoc linic	P21/C	-	-	-	-	-	-

Data for (1H-Indazol-1-yl)methanol and its 4-nitro derivative are presented. Specific unit cell parameters for the 5-nitro and 6-nitro derivatives were not available in the cited literature, though they crystallize in the same P2₁/c space group as the 4-nitro derivative[1].



Table 2: Selected Torsion Angles for (1H-Indazol-1-yl)methanol Derivatives[2][3]

Compound	N2-N1-C-O (°)	N1-C-O-H (°)		
(1H-Indazol-1-yl)methanol (2a)	75.4	105.5		
(4-Nitro-1H-indazol-1- yl)methanol (2b)	85.6	98.8		
(5-Nitro-1H-indazol-1- yl)methanol (2c)	85.0	100.7		
(6-Nitro-1H-indazol-1- yl)methanol (2d)	86.4	101.3		

The torsion angles reveal that the three nitro derivatives exhibit similar conformations, which differ from the unsubstituted derivative[2][3]. All four structures form dimers through intermolecular O–H···N hydrogen bonds[2][3].

For comparison, the crystal structure of 4-iodo-1H-pyrazole provides data on a similar iodinated heterocycle.

Table 3: Crystallographic Data for 4-Iodo-1H-pyrazole

Comp	Form ula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	V (ų)	z
4- lodo- 1H- pyrazo le	C₃H₃I N₂	Orthor hombi c	Pnma	12.345 (3)	10.987 (2)	3.8761 (7)	90	525.12 (18)	4

II. Experimental Protocols







The following sections outline the general procedures for the synthesis and X-ray crystallographic analysis of indazole-methanol derivatives.

Synthesis of (1H-Indazol-1-yl)methanol Derivatives

The synthesis of (1H-indazol-1-yl)methanol derivatives is typically achieved through the reaction of the corresponding 1H-indazole with formaldehyde. A general procedure involves dissolving the 1H-indazole in a suitable solvent, followed by the addition of an aqueous solution of formaldehyde. The reaction mixture is then stirred at a specific temperature for a period of time to yield the desired product. Purification is often carried out by recrystallization from an appropriate solvent system.

X-ray Crystallography and Data Collection

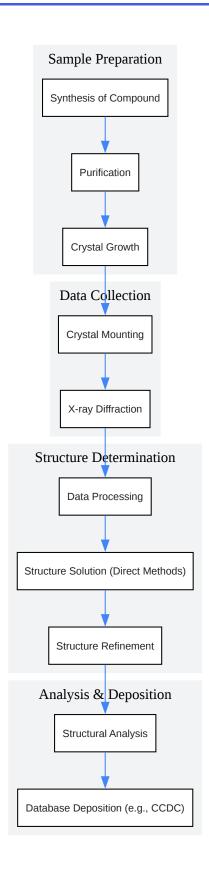
A suitable single crystal of the compound is selected and mounted on a diffractometer. The data collection is performed at a controlled temperature, typically using Mo-Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

III. Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.





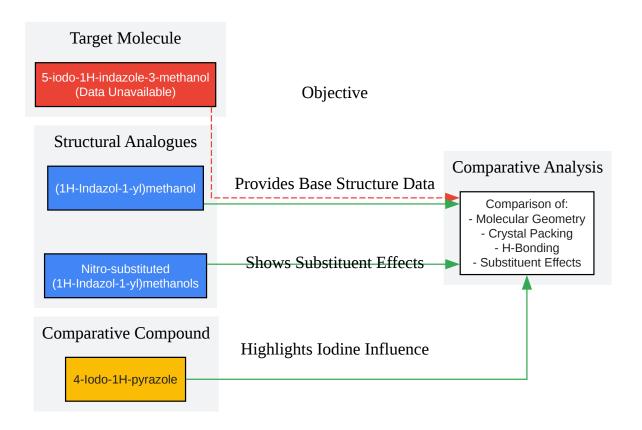
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Caption: A flowchart illustrating the major steps involved in single-crystal X-ray crystallography.



Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in determining and comparing crystal structures.



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Caption: A diagram showing the comparative approach used in this guide.

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